1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea
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Overview
Description
3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA is a complex organic compound that features a benzylsulfanyl group attached to a 1,2,4-thiadiazole ring, which is further connected to a urea moiety substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the thiadiazole intermediate.
Coupling with the urea derivative: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with an isocyanate derivative of 3,5-dimethylphenyl to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biochemical pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: This compound shares the benzylsulfanyl group but has a triazole ring instead of a thiadiazole ring.
N-{5-[(2-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(1H-INDOL-3-YL)-PROPANAMIDE: This compound contains a similar thiadiazole ring but is substituted with different functional groups.
Uniqueness
3-[3-(BENZYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-1-(3,5-DIMETHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylsulfanyl and 3,5-dimethylphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18N4OS2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C18H18N4OS2/c1-12-8-13(2)10-15(9-12)19-16(23)20-17-21-18(22-25-17)24-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
CMHOQIQRXFSBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC(=NS2)SCC3=CC=CC=C3)C |
Origin of Product |
United States |
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